2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid is a compound that features a unique combination of fluorine atoms and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, and the fluorine atoms, which can significantly alter the chemical properties of a molecule, make this compound particularly intriguing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid typically involves the introduction of the imidazole ring to a fluorinated propanoic acid precursor. One common method involves the reaction of 2,2-difluoropropanoic acid with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the binding affinity and specificity of the compound by forming strong interactions with the target molecules. The exact molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-(1H-imidazol-1-yl)propanoic acid: This compound lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid: This compound features a pyrazole ring instead of an imidazole ring, which can lead to different reactivity and applications.
2,2-Difluoro-3-(1H-triazol-1-yl)propanoic acid: The triazole ring in this compound can provide different binding interactions and stability compared to the imidazole ring.
The uniqueness of this compound lies in the combination of the imidazole ring and the fluorine atoms, which together confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C6H6F2N2O2 |
---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2,2-difluoro-3-imidazol-1-ylpropanoic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8,5(11)12)3-10-2-1-9-4-10/h1-2,4H,3H2,(H,11,12) |
InChI Key |
OPQHEIBPMVDIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.